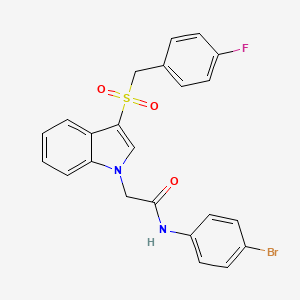

![molecular formula C13H10F3N3O2S B2401714 6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448076-59-2](/img/structure/B2401714.png)

6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a complex organic molecule. It contains a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrimidine ring fused with a pyrrole ring . The molecule also features a trifluoromethylphenylsulfonyl group, which is a sulfonyl group (SO2) attached to a phenyl ring that has a trifluoromethyl (CF3) substituent .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolopyrimidine core and a trifluoromethylphenylsulfonyl group . The pyrrolopyrimidine core is a bicyclic structure that contributes to the three-dimensional shape of the molecule. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule .Aplicaciones Científicas De Investigación

Antitumor Activity

The design and synthesis of trifluoromethyl-containing polysubstituted pyrimidine derivatives have been explored to seek more effective anti-tumor drugs . Researchers evaluated the antiproliferative activity of these compounds against four human tumor cell lines: PC-3, MGC-803, MCF-7, and HGC-27. Notably, most of the compounds demonstrated moderate anti-proliferative activities. Specifically, compounds (XXId) and (XXIe) exhibited good selectivity for PC-3 cells. Their IC50 values (concentration required for 50% inhibition of tumor cell proliferation) were 4.42 ± 0.46 μmol L⁻¹ and 4.85 ± 0.59 μmol L⁻¹, respectively. These activities surpassed that of the positive control, 5-fluorouracil (6.39 ± 0.71 μmol L⁻¹). Molecular docking studies suggested that compounds (XXId) and (XXIe) could interact effectively with the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), making them promising candidates for further research and development.

Phenylpyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

The compound’s structure can be modified to develop novel kinase inhibitors. By targeting ATP binding pockets, researchers have designed phenylpyrazolo[3,4-d]pyrimidine-based compounds with potential applications in cancer therapy . These inhibitors may selectively block specific kinases involved in tumor growth and progression.

Antiviral Properties

Isatin-based imidazole derivatives, structurally related to our compound, have shown significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) in receptor–ligand interaction studies . Although not directly tested for COVID-19, this suggests that similar compounds could be explored as antiviral agents.

Treatment of Cognitive Disorders

6-Trifluoromethyl-3-pyridinesulfonyl chloride, a derivative of our compound, is used for preparing N-sulfonamido polycyclic pyrazolyl compounds. These compounds have potential applications in treating cognitive disorders .

Sorafenib Analogs

The compound’s structure shares similarities with sorafenib, an FDA-approved drug for advanced hepatocellular carcinoma (primary liver cancer) . Sorafenib’s IUPAC name is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide. The trifluoromethyl group in our compound may contribute to its pharmacological properties.

Mecanismo De Acción

Mode of Action

It is known that trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor . This suggests that the compound may interact with its targets through the generation of trifluoromethyl radicals, leading to various biochemical changes.

Biochemical Pathways

Compounds with pyrimidine moieties have been associated with a broad range of pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects

Result of Action

Compounds with pyrimidine moieties have shown promising neuroprotective and anti-inflammatory properties

Propiedades

IUPAC Name |

6-[3-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2S/c14-13(15,16)10-2-1-3-11(4-10)22(20,21)19-6-9-5-17-8-18-12(9)7-19/h1-5,8H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYZZNUYGIQARO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2401631.png)

![3-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2401635.png)

![4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2401638.png)

![tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride](/img/structure/B2401641.png)

![2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one](/img/structure/B2401642.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide](/img/structure/B2401644.png)

![2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2401645.png)

![N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2401647.png)

![[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride](/img/structure/B2401651.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2401652.png)